1-[2-chloro-5-(trifluoromethyl)phenyl]-N-pentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
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Description
1-[2-chloro-5-(trifluoromethyl)phenyl]-N-pentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H19ClF3N5O and its molecular weight is 437.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 437.1230224 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the P2X7 receptor . The P2X7 receptor is a type of purinergic receptor for ATP that plays a significant role in the function of immune cells. It is involved in various cellular processes such as inflammation, cell proliferation, and apoptosis .
Mode of Action
The compound acts as a potent antagonist of the P2X7 receptor . By binding to this receptor, it inhibits the receptor’s activity, thereby modulating the cellular processes that the receptor is involved in .
Pharmacokinetics
The compound has been reported to have high oral bioavailability and low-moderate clearance in preclinical species .
Result of Action
The molecular and cellular effects of the compound’s action would be largely dependent on the specific context of its use. Given its mode of action, it could potentially lead to a reduction in inflammation and modulation of immune cell function by inhibiting the activity of the p2x7 receptor .
Properties
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-N-pentyl-5-pyridin-3-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF3N5O/c1-2-3-4-10-26-19(30)17-18(13-6-5-9-25-12-13)29(28-27-17)16-11-14(20(22,23)24)7-8-15(16)21/h5-9,11-12H,2-4,10H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKSBIRDAUOLKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=C(N(N=N1)C2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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